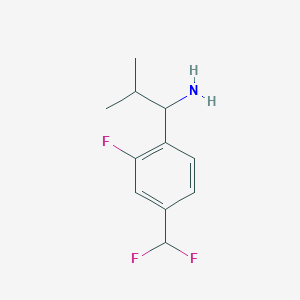
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzaldehyde with 2-methylpropan-1-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and a solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to target proteins or enzymes. The fluorophenyl group contributes to the compound’s ability to interact with hydrophobic pockets in the target molecules, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can be compared with other similar compounds such as:
1-(4-(Trifluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.
1-(4-(Difluoromethyl)-2-chlorophenyl)-2-methylpropan-1-amine: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interaction with target molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3 |
Clave InChI |
LUPXCEIEJUJKTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)






